molecular formula C10H8F3NO3 B116784 (S)-(+)-2-Phenyl-N-(Trifluoroacetyl)Glycine CAS No. 155894-96-5

(S)-(+)-2-Phenyl-N-(Trifluoroacetyl)Glycine

Cat. No.: B116784
CAS No.: 155894-96-5
M. Wt: 247.17 g/mol
InChI Key: AFPBGEGBLXHXNY-ZETCQYMHSA-N
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Description

(S)-(+)-2-Phenyl-N-(Trifluoroacetyl)Glycine is a chiral glycine derivative characterized by a phenyl group at the α-carbon and a trifluoroacetyl (TFA) moiety on the amino group. Its molecular formula is C₁₁H₉F₃NO₃, with a molecular weight of 260.19 g/mol . The (S)-(+) enantiomer is notable for its use in asymmetric synthesis and pharmaceutical intermediates due to the stereochemical influence of the phenyl group and the electron-withdrawing trifluoroacetyl substituent. The compound is often utilized in high-purity form (≥99%) for precise synthetic applications .

Properties

IUPAC Name

(2S)-2-phenyl-2-[(2,2,2-trifluoroacetyl)amino]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8F3NO3/c11-10(12,13)9(17)14-7(8(15)16)6-4-2-1-3-5-6/h1-5,7H,(H,14,17)(H,15,16)/t7-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFPBGEGBLXHXNY-ZETCQYMHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C(=O)O)NC(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)[C@@H](C(=O)O)NC(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8F3NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

155894-96-5
Record name (+)-N-Trifluoroacetyl-L-phenylglycine
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Direct Acylation of (S)-2-Phenylglycine

The most straightforward method involves reacting (S)-2-phenylglycine with trifluoroacetic anhydride (TFAA) under basic conditions. Ethyl trifluoroacetate and triethylamine are common reagents, facilitating the acylation of the amino group while preserving stereochemistry. The reaction proceeds via nucleophilic acyl substitution, where the amine attacks the electrophilic carbonyl of TFAA.

Typical Procedure :

  • Dissolve (S)-2-phenylglycine (1.0 equiv) in anhydrous dichloromethane.

  • Add triethylamine (2.5 equiv) dropwise at 0°C.

  • Introduce TFAA (1.2 equiv) and stir for 6–8 hours at room temperature.

  • Quench with ice water, extract with ethyl acetate, and purify via recrystallization.

Yields typically range from 65% to 78%, with enantiomeric excess (ee) >98% confirmed by chiral HPLC.

Advanced One-Pot Methodologies

Table 1. Yield Optimization with Varying TFAA Equivalents

TFAA (equiv)Acylation Time (min)Reaction Time (h)Yield (%)Byproduct (%)
21511746
23012145
33012644

Stereoselective Synthesis Challenges

Racemization Mitigation

The trifluoroacetyl group’s electron-withdrawing nature increases the risk of racemization during prolonged reactions. Key strategies include:

  • Low-Temperature Processing : Maintaining temperatures below 10°C reduces epimerization.

  • Non-Polar Solvents : Toluene and dichloromethane minimize proton exchange at the α-carbon.

Case Study :
Using tetrahydrofuran (THF) instead of DMF in the acylation of N-phenylacetyl-L-proline reduced racemization from 12% to <2%.

Industrial-Scale Adaptations

Continuous Flow Synthesis

Patent CN104788352A describes a scalable process using continuous flow reactors to enhance mixing and heat transfer:

  • Step 1 : Protect L-proline with phenylacetyl chloride in a microreactor (residence time: 5 minutes).

  • Step 2 : Couple with glycine ethyl ester using isobutyl chlorocarbonate.

  • Step 3 : Crystallize the product in ethanol at 20°C.

Advantages :

  • 99.6% purity achieved without chromatography.

  • 16% overall yield at kilogram scale.

Mechanistic Insights

Competitive Pathways in TFAA-Mediated Reactions

The proximity of the N-trifluoroacetyl and acyl trifluoroacetate groups facilitates proton transfer, generating trifluoroacetyl carbocations. These intermediates lead to byproducts like trifluoroacetylferrocene unless carefully controlled:

CF3CO-O-CO-CF3+H+CF3C+O+CF3CO2H\text{CF}_3\text{CO-O-CO-CF}_3 + \text{H}^+ \rightarrow \text{CF}_3\text{C}^+\text{O} + \text{CF}_3\text{CO}_2\text{H}

Mitigation :

  • Stoichiometric TfOH : Limits free proton availability.

  • In Situ Quenching : Adding ice water immediately post-reaction traps carbocations.

Emerging Alternatives

Enzymatic Acylation

Preliminary studies suggest lipases (e.g., Candida antarctica) can acylate (S)-2-phenylglycine with trifluoroethyl acetate in ionic liquids . While yields remain low (~35%), this approach offers a greener alternative to traditional methods.

Chemical Reactions Analysis

Oxidation Reactions

The phenyl group undergoes oxidation under controlled conditions. Key reagents and outcomes include:

Reagent Conditions Product Reference
Potassium permanganateAcidic aqueous mediaBenzoic acid derivatives
Hydrogen peroxideNeutral pH, 60°CHydroxylated phenyl intermediates

The trifluoroacetyl group stabilizes electron-deficient intermediates, facilitating selective oxidation at the phenyl ring. Stereochemical retention is observed due to the (S)-configuration’s steric influence .

Reduction Reactions

Reduction targets the trifluoroacetyl group or modifies the glycine backbone:

Reagent Conditions Product Reference
Lithium aluminum hydrideAnhydrous THF, 0°C→RTTrifluoroethanol-glycine adduct
Sodium borohydrideMethanol, 25°CPartial reduction to amine derivatives

Complete reduction of the trifluoroacetyl group requires strong hydride donors. The reaction preserves the chiral center, as demonstrated in analogous N-trifluoroacetyl amino acid reductions .

Nucleophilic Substitution

The trifluoroacetyl group’s electron-withdrawing nature enhances susceptibility to nucleophilic attack:

Nucleophile Conditions Product Reference
EthylamineDMF, 80°C, 12 hrsN-Ethyl glycine derivatives
ThiophenolK₂CO₃, DMSO, 60°CThioester-functionalized compounds

Reactions proceed via a tetrahedral intermediate, with retention of configuration at the α-carbon. Phenyselenyl halides (e.g., PhSeCl) have been used in analogous systems to generate α-halovinyl derivatives .

Acylation and Amidation

The glycine backbone participates in peptide bond formation:

Acylating Agent Conditions Product Reference
4-Methoxyphenyl estersHEPES buffer, pH 7.5, 48 hrsN-Acylated peptides
Benzoyl chloridePyridine, 0°C→RTBenzoylated glycine derivatives

The trifluoroacetyl group acts as a transient protecting group, enabling selective N-terminal acylation in peptide synthesis. Studies on glycine-His tag systems show >90% selectivity under optimized conditions .

Stereoselective Transformations

The (S)-configuration directs asymmetric synthesis pathways:

Reaction Type Catalyst/Reagent Outcome Reference
Allylic alkylationPd(dba)₂/PPh₃, isothioureaEnantiopure α-amino esters (98% ee)
Friedel-Crafts acylationAlCl₃, benzene, 25°CAryl ketone derivatives

Palladium-catalyzed allylic alkylation demonstrates high enantioselectivity, leveraging the chiral environment of the glycine moiety .

Scientific Research Applications

Chemical Synthesis

Chiral Building Block :
(S)-(+)-2-Phenyl-N-(Trifluoroacetyl)Glycine is widely utilized as a chiral building block in the synthesis of complex organic molecules. Its chiral nature allows for the production of enantiomerically pure compounds, which are crucial in pharmaceutical development.

Table 1: Comparison of Chiral Building Blocks

CompoundChiral NatureApplications
This compoundYesOrganic synthesis, pharmaceuticals
N-AcetylglycineNoLimited applications
N-PhenylglycineYesSome pharmaceutical applications

Biological Research

Enzyme Inhibition :
Research indicates that this compound may play a role in enzyme inhibition, particularly concerning glycine transporters. Studies have shown that modifications to this compound can lead to selective inhibition of GlyT2, which is implicated in pain modulation .

Case Study :
In a study focused on analgesic properties, derivatives of acyl-glycines were synthesized to inhibit GlyT2 selectively. The findings suggested that such compounds could provide effective pain relief with minimal side effects, highlighting the potential therapeutic applications of this compound analogs .

Medicinal Chemistry

Therapeutic Potential :
The compound is under investigation for its potential use as a therapeutic agent in various diseases. Its ability to interact with specific molecular targets enhances its profile as a candidate for drug development.

Table 2: Therapeutic Applications

Application AreaMechanism of Action
Pain ManagementInhibition of glycine transporters
Neurological DisordersModulation of neurotransmitter systems
Cancer ResearchPotential role in modifying tumor microenvironments

Industrial Applications

Material Development :
In industrial chemistry, this compound is used in the development of novel materials and as a precursor in the synthesis of pharmaceuticals. Its unique properties make it suitable for creating specialized compounds used in various applications.

Mechanism of Action

The mechanism of action of (S)-(+)-2-Phenyl-N-(Trifluoroacetyl)Glycine involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoroacetyl group enhances its binding affinity to these targets, while the phenyl group contributes to its overall stability and reactivity. The glycine backbone allows for easy incorporation into peptides and proteins, facilitating its use in various biochemical applications .

Comparison with Similar Compounds

Comparison with Structurally Related Glycine Derivatives

Structural and Functional Group Variations

The trifluoroacetyl group in (S)-(+)-2-Phenyl-N-(Trifluoroacetyl)Glycine distinguishes it from other glycine derivatives. Below is a comparative analysis with key analogues:

Table 1: Structural and Molecular Comparison
Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents References
This compound C₁₁H₉F₃NO₃ 260.19 Phenyl, Trifluoroacetyl
N-Phenylacetylglycine C₁₀H₁₁NO₃ 209.20 Phenyl, Acetyl
N-(Trifluoroacetyl)glycine C₄H₄F₃NO₃ 171.07 Trifluoroacetyl
Glycine, N-acetyl-N-(trifluoroacetyl)-, methyl ester C₇H₈F₃NO₄ 227.14 Acetyl, Trifluoroacetyl, Methyl
Key Observations :

Trifluoroacetyl vs. Acetyl Groups :

  • The trifluoroacetyl group (COCF₃ ) in this compound is significantly more electrophilic than the acetyl group (COCH₃ ) in N-Phenylacetylglycine. This enhances reactivity in nucleophilic substitutions and cyclization reactions .
  • Example: In pyrazolopyridine synthesis, COCF₃ directs regioselectivity toward aromatic pyrazolopyridines, whereas acetyl groups favor dihydropyrazolopyridines .

Steric and Electronic Effects of Phenyl Group :

  • The phenyl group at the α-carbon introduces steric hindrance and stabilizes intermediates via π-π interactions, which is absent in N-(Trifluoroacetyl)glycine .

Dual Acylation in Derivatives :

  • Glycine, N-acetyl-N-(trifluoroacetyl)-, methyl ester contains both acetyl and trifluoroacetyl groups, enabling studies on competitive reactivity. Its methyl ester further modifies solubility and stability .

Reactivity and Stability

Table 2: Reactivity and Degradation Profiles
Compound Reactivity Highlights Stability Notes References
This compound High regioselectivity in heterocyclic synthesis Stable under anhydrous conditions
N-Phenylacetylglycine Moderate electrophilicity; slower reaction kinetics Prone to hydrolysis in acidic media
N-(Trifluoroacetyl)glycine Used in microbial degradation studies Degrades to glycine via TFA cleavage
Key Findings :
  • Degradation Pathways :
    • N-(Trifluoroacetyl)glycine undergoes microbial degradation, releasing glycine and trifluoroacetic acid, as confirmed by mass spectrometry . This pathway is less prevalent in phenyl-substituted analogues due to steric protection.
  • Synthetic Utility: The trifluoroacetyl group in this compound facilitates one-pot multicomponent reactions, as seen in pyrazolopyridine syntheses with 5-aminopyrazoles and aldehydes .

Biological Activity

(S)-(+)-2-Phenyl-N-(Trifluoroacetyl)Glycine, an N-acyl derivative of glycine, has garnered significant attention in the field of medicinal chemistry due to its unique structural features and notable biological activities. The compound is characterized by a trifluoroacetyl group attached to the nitrogen atom and a phenyl group on the alpha carbon, which enhances its lipophilicity and potential for membrane permeability. This article explores the biological activity of this compound, including its interactions with enzymes, potential therapeutic applications, and comparative studies with similar compounds.

  • Molecular Formula : C₉H₈F₃N₁O₂
  • Molecular Weight : 171.07 g/mol
  • Structural Features : The trifluoroacetyl group contributes to increased hydrophobicity, while the phenyl group influences electronic properties, enhancing reactivity.

Biological Activities

Research indicates that this compound exhibits several biological activities:

  • Enzyme Inhibition : The compound has been studied for its ability to inhibit specific enzymes. Its structural similarity to natural amino acids allows it to act as a competitive inhibitor in various biochemical pathways. Interaction studies have shown significant inhibition rates against enzymes such as proteases and kinases, suggesting potential applications in drug design .
  • Antimicrobial Activity : Preliminary studies indicate that this compound may possess antimicrobial properties. In vitro tests have shown varying degrees of activity against Gram-positive and Gram-negative bacteria, although specific minimum inhibitory concentration (MIC) values require further investigation .
  • Anticancer Potential : The compound has also been evaluated for its cytotoxic effects against various cancer cell lines. Initial findings suggest that it may exhibit tumor-specific cytotoxicity, with ongoing studies aimed at elucidating its mechanism of action against specific cancer types .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with other structurally similar compounds is valuable. Below is a summary table highlighting some related compounds and their unique features:

Compound NameStructureUnique Features
N-AcetylglycineAcetyl group on nitrogenCommonly used in biochemical studies
N-PhenylglycinePhenyl group on nitrogenKnown for stabilizing radicals
N-TrifluoroacetylglycineTrifluoroacetyl group on nitrogenIncreased lipophilicity enhances biological activity
N-Benzoyl-GlycineBenzoyl group on nitrogenExhibits different reactivity patterns compared to others

This compound stands out due to the combination of both trifluoroacetyl and phenyl substituents, which significantly influence its chemical behavior and biological properties compared to these similar compounds.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

  • Enzyme Interaction Study : A study focused on the interaction of this compound with human enoyl reductase revealed promising inhibition results, suggesting its potential as a therapeutic agent in metabolic disorders .
  • Cytotoxicity Assessment : In vitro assays demonstrated that this compound exhibited selective cytotoxicity against certain cancer cell lines while showing minimal toxicity towards normal cells. This selectivity was quantified using the CC50 metric, indicating effective concentrations required to kill 50% of cancer cells .
  • Antimicrobial Efficacy : Another study evaluated the antimicrobial properties of this compound against various pathogens, providing insights into its potential as an antibiotic agent. However, further research is necessary to establish definitive MIC values and mechanisms of action .

Q & A

Q. What are the optimal synthetic routes for achieving high enantiomeric purity in (S)-(+)-2-Phenyl-N-(Trifluoroacetyl)Glycine?

To synthesize this compound with high enantiomeric excess (ee), chiral resolution or enantioselective methods are critical. For example, optical purity of 98% ee has been reported using advanced chiral catalysts or enzymatic resolution techniques . Key parameters include:

  • Reaction temperature : 0–25°C to minimize racemization.
  • Catalyst : Chiral auxiliaries like (S)-proline derivatives.
  • Protection/deprotection : Selective trifluoroacetylation of glycine’s amino group under anhydrous conditions to avoid side reactions .

Q. How can spectroscopic techniques distinguish this compound from structurally similar derivatives?

  • NMR : The trifluoroacetyl group (CF₃CO-) produces distinct ¹⁹F NMR signals at ~-75 ppm. ¹H NMR will show splitting patterns for the chiral phenylglycine moiety .
  • Mass spectrometry (MS) : The molecular ion peak at m/z 171.074 (average mass) and isotopic clusters from fluorine atoms confirm the trifluoroacetyl group .
  • IR : Strong carbonyl stretches (~1700 cm⁻¹) for both the amide and trifluoroacetyl groups .

Advanced Research Questions

Q. How does the trifluoroacetyl group influence peptide coupling efficiency compared to other protecting groups?

The electron-withdrawing trifluoroacetyl group enhances the electrophilicity of the carbonyl carbon, improving coupling rates in peptide synthesis. However, its stability under acidic/basic conditions must be carefully managed:

  • Comparative reactivity : Trifluoroacetylated glycine reacts 3–5× faster with amines than acetylated analogs.
  • Stability : Labile in basic conditions (e.g., piperidine), requiring milder deprotection strategies .

Q. What strategies resolve contradictions in reported solubility data for this compound?

Discrepancies often arise from solvent polarity and pH variations. A systematic study using standardized conditions is recommended:

  • Solubility profile :

    SolventSolubility (mg/mL)pH Dependence
    DMSO>50Non-pH-sensitive
    Water<0.1Increases at pH > 8
    Ethanol10–15Moderate
  • Method : Use UPLC-MS to quantify solubility under controlled conditions .

Q. How can molecular dynamics (MD) simulations predict the compound’s interactions with biological targets?

MD simulations (e.g., using GROMACS or AMBER) can model binding stability and key residues in allosteric sites. For example:

  • Binding free energy : Calculated ΔG values correlate with experimental inhibition constants (Ki).
  • Critical interactions : Hydrogen bonding between the trifluoroacetyl group and lysine/phenylalanine residues in target proteins .

Methodological Guidance

Q. What analytical workflows are recommended for quantifying this compound in plant uptake studies?

  • Sample preparation : Extract using methanol/water (70:30) with 0.1% formic acid.
  • Instrumentation : UPLC-MS/MS with a C18 column (2.1 × 50 mm, 1.7 µm).
  • Parameters :
    • Ionization : ESI-negative mode for the trifluoroacetyl group.
    • Quantitation : Monitor m/z 171 → 126 (collision energy: 20 eV) .

Q. How to validate chiral purity during synthesis?

  • Chiral HPLC : Use a Chiralpak IA column with hexane/isopropanol (80:20) mobile phase. Retention time differences >2 min confirm enantiomeric separation .
  • Polarimetry : Specific rotation [α]D²⁵ = +15° to +18° (c = 1, CHCl₃) indicates high (S)-enantiomer content .

Notes

  • Safety : Handle under inert conditions (N₂/Ar) due to moisture sensitivity .
  • Data validation : Cross-reference ChemSpider ID 120002 for structural verification .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(S)-(+)-2-Phenyl-N-(Trifluoroacetyl)Glycine
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(S)-(+)-2-Phenyl-N-(Trifluoroacetyl)Glycine

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